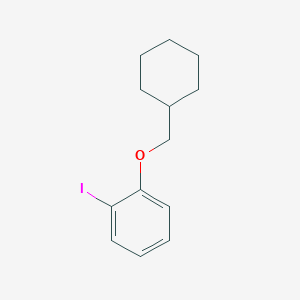

1-(Cyclohexylmethoxy)-2-iodobenzene

Description

Significance of Aryl Iodides as Versatile Synthetic Intermediates

Aryl iodides are organic compounds where an iodine atom is directly attached to an aromatic ring. They are highly valued as synthetic intermediates primarily due to the nature of the carbon-iodine (C-I) bond. The C-I bond is the weakest among the carbon-halogen bonds, making aryl iodides the most reactive of the aryl halides in a variety of transformations. rsc.orgfrancis-press.com This enhanced reactivity makes them excellent substrates for a wide range of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. masterorganicchemistry.comchiralen.com These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular frameworks. francis-press.com

Furthermore, the iodine substituent can be readily converted into other functional groups through reactions such as halogen-metal exchange, providing another layer of synthetic versatility. masterorganicchemistry.com Hypervalent iodine compounds, which are powerful and environmentally benign oxidizing agents, are also typically synthesized from aryl iodides. masterorganicchemistry.com The application of aryl iodides extends to medicinal chemistry, where radioiodinated arenes serve as important tools in nuclear medicine and radiotherapy. masterorganicchemistry.com

Role of Alkoxybenzenes in Organic Chemistry

Alkoxybenzenes, also known as aryl ethers, are characterized by an alkoxy group (-OR) bonded to an aromatic ring. The ether linkage is generally stable under a variety of reaction conditions, making the alkoxy group a useful protecting group for phenols during multi-step syntheses. rsc.org The presence of the alkoxy group, a strong electron-donating group, activates the aromatic ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. wvu.edu

Alkoxybenzene motifs are prevalent in a vast number of natural products, pharmaceuticals, and functional materials. Their electronic properties can also be exploited in the design of materials with specific optical and electronic characteristics, such as in organic light-emitting diodes (OLEDs). chemrxiv.org While stable, the aryl ether bond can be cleaved under specific, often harsh, conditions to regenerate the corresponding phenol, a reaction that is synthetically useful in the final stages of a synthesis. rsc.org

Structural Features and Chemical Reactivity Profile of 1-(Cyclohexylmethoxy)-2-iodobenzene within the Context of Functionalized Aryl Halides

This compound is a bifunctional molecule that incorporates both a reactive aryl iodide moiety and a sterically demanding cyclohexylmethoxy ether group. The ortho-relationship of these two groups is a key structural feature that dictates its chemical behavior.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 2-Iodoanisole | Iodobenzene (B50100) | Cyclohexyl Methyl Ether |

| Molecular Formula | C₁₃H₁₇IO | C₇H₇IO | C₆H₅I | C₇H₁₄O |

| Molecular Weight ( g/mol ) | 316.18 | 234.03 chemicalbook.com | 204.01 nih.gov | 114.19 wikipedia.org |

| CAS Number | 180050-77-9 | 529-28-2 nih.gov | 591-50-4 | 931-56-6 wikipedia.org |

| Physical State | Not specified (likely liquid) | Liquid nih.gov | Liquid | Colorless Liquid francis-press.com |

| Boiling Point (°C) | Not available | 125-126 / 19 mmHg nih.gov | 188.4 | 133-141 francis-press.comchiralen.com |

| Density (g/mL at 25°C) | Not available | 1.799 nih.gov | 1.83 | 0.877-0.883 francis-press.commasterorganicchemistry.com |

| Solubility | Not available | Insoluble in water; miscible with alcohol, ether, chloroform (B151607) nih.gov | Insoluble in water | Slightly soluble in water; miscible with organic solvents francis-press.com |

Note: Data for this compound is limited. Properties are inferred from structurally similar compounds.

The synthesis of This compound is not widely documented in academic literature but can be reasonably proposed through established synthetic methodologies. A likely route is the Williamson ether synthesis, involving the deprotonation of 2-iodophenol (B132878) with a suitable base, followed by nucleophilic substitution with cyclohexylmethyl halide (e.g., bromide or iodide). masterorganicchemistry.comwvu.edu Alternatively, a copper-catalyzed Ullmann condensation between 2-iodophenol and cyclohexylmethanol, or between an activated cyclohexylmethanol derivative and 1,2-diiodobenzene, could also yield the target compound. wikipedia.orgorganic-chemistry.org

The reactivity of This compound is expected to be dominated by the aryl iodide functionality. It would likely serve as an excellent substrate in various palladium-catalyzed cross-coupling reactions. However, the bulky cyclohexylmethoxy group at the ortho-position introduces significant steric hindrance around the reactive C-I bond. This steric bulk can influence the efficiency and outcome of catalytic reactions. For instance, in Suzuki-Miyaura couplings, specialized bulky phosphine (B1218219) ligands may be required to facilitate the reaction with sterically demanding boronic acids. magtech.com.cnresearchgate.net Similarly, in Heck reactions, the steric environment can affect the regioselectivity of the olefin insertion. libretexts.orgyoutube.com The ortho-alkoxy group can also participate in directed C-H activation reactions, offering pathways to more complex, polysubstituted aromatic structures. mdpi.comdicp.ac.cn

Overview of Research Trajectories for Related Organoiodine Compounds in Academic Catalysis and Synthesis

Research involving organoiodine compounds continues to be a vibrant area of organic synthesis. A major trend is the development of more efficient and sustainable catalytic systems for cross-coupling reactions. This includes the use of lower palladium catalyst loadings, phosphine-free catalyst systems, and reactions in environmentally benign solvents like water. organic-chemistry.orgchemicalbook.com

Another significant research direction is the use of hypervalent iodine reagents as catalysts for oxidative transformations. These reagents are attractive because they are metal-free, relatively non-toxic, and can effect a wide range of functionalizations, including the formation of C-O, C-N, and C-C bonds. magtech.com.cn

Furthermore, the development of Catellani-type reactions, which utilize a combination of palladium and norbornene catalysis, has opened up new avenues for the ortho-functionalization of aryl halides. chemrxiv.orgresearchgate.net These reactions allow for the sequential functionalization of an aryl iodide at the ortho and ipso positions in a single pot, providing rapid access to highly substituted aromatic compounds. Recent advancements have even demonstrated the ortho-alkylation of iodoarenes using this strategy. chemrxiv.orgnih.gov The unique steric and electronic properties of compounds like This compound make them interesting candidates for exploring the scope and limitations of these emerging synthetic methodologies.

Structure

3D Structure

Properties

IUPAC Name |

1-(cyclohexylmethoxy)-2-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17IO/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARSLMWUAKKINHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)COC2=CC=CC=C2I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformative Processes of 1 Cyclohexylmethoxy 2 Iodobenzene

Transition Metal-Catalyzed Cross-Coupling Reactions

The presence of the iodo-substituent on the benzene (B151609) ring of 1-(cyclohexylmethoxy)-2-iodobenzene makes it an excellent candidate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic chemistry for the construction of complex molecular architectures from simpler precursors.

Suzuki-Miyaura Coupling with Organoboron Reagents

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, involving the reaction of an organohalide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. For this compound, this reaction would enable the introduction of a wide array of aryl, heteroaryl, vinyl, or alkyl groups at the 2-position of the benzene ring.

While specific studies on the Suzuki-Miyaura coupling of this compound are not readily found in the literature, the general reaction scheme is well-established for similar aryl iodides. The reaction typically proceeds with high efficiency for aryl iodides due to the relatively weak C-I bond, which facilitates the initial oxidative addition step to the palladium(0) catalyst. The bulky ortho-substituent may influence the reaction kinetics and the choice of optimal ligand and reaction conditions.

Hypothetical Reaction Data for Suzuki-Miyaura Coupling of this compound: (Note: This data is illustrative and based on general knowledge of Suzuki-Miyaura reactions, as specific experimental data for this compound is not available.)

| Organoboron Reagent | Catalyst System | Base | Solvent | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | >90 |

| 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | >85 |

| Thiophene-2-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | THF | >80 |

Heck Reaction with Alkenes

The Heck reaction facilitates the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. This reaction would allow for the vinylation of the this compound, leading to the formation of stilbene-like structures or other functionalized alkenes.

Specific experimental details for the Heck reaction involving this compound are not documented in the surveyed literature. However, aryl iodides are highly reactive substrates in the Heck reaction. The reaction with various alkenes, such as styrene (B11656) or acrylates, would be expected to proceed, with the regioselectivity of the addition to the alkene being a key consideration.

Illustrative Heck Reaction Conditions: (Note: These conditions are general for Heck reactions and not specific to this compound.)

| Alkene | Catalyst | Base | Solvent |

| Styrene | Pd(OAc)₂ | Et₃N | DMF |

| n-Butyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile |

| Cyclohexene | PdCl₂(PPh₃)₂ | NaOAc | NMP |

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling is a powerful method for the formation of a C(sp²)-C(sp) bond through the reaction of an aryl or vinyl halide with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. For this compound, this would provide a direct route to 2-alkynyl-substituted cyclohexylmethoxybenzene derivatives, which are valuable intermediates in materials science and medicinal chemistry.

Although no specific examples of Sonogashira coupling with this compound have been found, aryl iodides are the most reactive halides for this transformation. The reaction is known to be tolerant of a wide range of functional groups on both the alkyne and the aryl halide.

General Sonogashira Coupling Parameters: (Note: This table represents typical conditions for Sonogashira couplings.)

| Terminal Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF |

| 1-Octyne | Pd(OAc)₂ / PPh₃ | CuI | Piperidine | DMF |

| Trimethylsilylacetylene | Pd(dppf)Cl₂ | CuI | DIPA | Toluene |

Negishi Coupling with Organozinc Reagents

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. This reaction is known for its high functional group tolerance and its ability to form C-C bonds between various types of carbon atoms (sp³, sp², sp). Coupling this compound with an organozinc reagent would offer another versatile method for introducing alkyl, aryl, or vinyl substituents.

While the Negishi coupling of this compound has not been specifically described, the general utility of this reaction for aryl iodides is well-established. The preparation of the organozinc reagent is a key step, and its subsequent cross-coupling would be expected to proceed efficiently.

Kumada-Corriu Coupling with Grignard Reagents

The Kumada-Corriu coupling is one of the earliest transition metal-catalyzed cross-coupling reactions, utilizing a Grignard reagent as the organometallic partner and a nickel or palladium catalyst. This reaction provides a powerful means to couple this compound with alkyl, aryl, or vinyl Grignard reagents.

Specific data for the Kumada-Corriu coupling of this compound is not available. However, aryl iodides are suitable electrophiles for this reaction. A key consideration would be the compatibility of the Grignard reagent with any other functional groups present in the molecule.

C-H Activation and Direct Arylation Reactions

More recent developments in cross-coupling chemistry involve the direct functionalization of C-H bonds, a process known as C-H activation or direct arylation. In this context, this compound could potentially serve as the arylating agent in a reaction with a substrate containing an activated C-H bond. These reactions offer a more atom-economical and step-efficient approach to biaryl synthesis compared to traditional cross-coupling methods that require pre-functionalized organometallic reagents. While the application of this compound in such reactions has not been reported, the field of C-H activation is rapidly expanding, and aryl iodides are common coupling partners.

Ligand Effects and Catalyst Design in Cross-Coupling Methodologies

For instance, in copper-catalyzed cross-coupling reactions of iodobenzene (B50100) with thiophenol, the choice of ligand is critical. While various nitrogen-based ligands have been developed, their efficacy can be influenced by the steric and electronic properties of both the aryl halide and the nucleophile. researchgate.net In the case of this compound, bulky phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) are often required to promote efficient catalysis with palladium or nickel complexes. These ligands can create a suitable coordination environment around the metal, allowing for the accommodation of the sterically demanding substrate while maintaining high catalytic activity. The design of phenotellurazine-based redox catalysts has also been explored for cross-dehydrogenative coupling reactions, highlighting the ongoing innovation in catalyst development for challenging transformations. beilstein-journals.org

Interactive Table: Ligand and Catalyst Systems in Cross-Coupling Reactions

| Coupling Reaction Type | Catalyst System | Ligand Type | Key Considerations for this compound |

| Suzuki-Miyaura | Palladium-based | Buchwald-type phosphines, NHCs | Overcoming steric hindrance from the cyclohexylmethoxy group to facilitate transmetalation and reductive elimination. |

| Buchwald-Hartwig | Palladium-based | Josiphos, Xantphos | Balancing ligand bulk to promote C-N or C-O bond formation while avoiding catalyst decomposition. |

| Sonogashira | Palladium/Copper | Phosphine ligands (e.g., PPh₃) | Ensuring efficient oxidative addition and preventing homocoupling of the alkyne. |

| Heck | Palladium-based | Bidentate phosphines | Controlling regioselectivity in the insertion of the olefin. |

| Ullmann | Copper-based | Phenanthroline, diamines | Requiring higher temperatures due to the steric hindrance and the less reactive nature of the C-I bond compared to activated aryl halides. |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring to activate it towards nucleophilic attack. pressbooks.pubdiva-portal.orgnih.govlibretexts.org The this compound molecule lacks such activating groups. The cyclohexylmethoxy group is an electron-donating group, which further deactivates the ring for traditional SNAr. Therefore, direct substitution of the iodine atom by a nucleophile under standard SNAr conditions is generally not feasible.

However, under forcing conditions, such as high temperatures and the use of very strong nucleophiles, a substitution reaction might proceed through a benzyne (B1209423) elimination-addition mechanism. pressbooks.pub This pathway would involve the deprotonation of the aromatic ring adjacent to the iodine, followed by the elimination of iodide to form a highly reactive benzyne intermediate. The nucleophile would then add to the benzyne, leading to a mixture of products.

Directed Ortho-Metalation (DoM) and Subsequent Electrophilic Quench

Directed ortho-metalation (DoM) is a powerful technique for the functionalization of aromatic rings. wikiwand.comorganic-chemistry.orgnumberanalytics.comwikipedia.orgbaranlab.org The process relies on a directing group to guide a strong base, typically an organolithium reagent, to deprotonate the ortho position. The ether oxygen of the cyclohexylmethoxy group in this compound can act as a directing metalation group (DMG).

In this scenario, the oxygen atom would coordinate to the lithium of an organolithium reagent (e.g., n-butyllithium), facilitating the deprotonation of the aromatic proton at the C3 position. However, the presence of the iodine atom at the C2 position introduces a competing reaction pathway: halogen-metal exchange. Given the high reactivity of organolithium reagents towards aryl iodides, it is highly probable that halogen-metal exchange would occur much faster than the deprotonation of the C-H bond, making a classic DoM at the C3 position unlikely to be the primary pathway.

Halogen-Dance Reactions

The halogen-dance reaction is a base-catalyzed isomerization of a halogenated aromatic compound, where the halogen migrates to a more thermodynamically stable position. wikipedia.orgresearchgate.netresearchgate.net This reaction is often initiated by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA).

For this compound, treatment with a strong base could potentially induce a halogen-dance rearrangement. The reaction would likely proceed via deprotonation at the C3 position, followed by a series of halogen-metal exchange and protonation steps, leading to the migration of the iodine atom to a different position on the aromatic ring. The final position of the iodine would be determined by the relative thermodynamic stabilities of the possible organolithium intermediates.

Generation and Reactivity of Organometallic Intermediates

The carbon-iodine bond in this compound is a key functional handle for the generation of various organometallic reagents, which can then be used in a wide range of subsequent transformations.

Formation and Utilization of Grignard Reagents

The reaction of this compound with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), would lead to the formation of the corresponding Grignard reagent, 2-(cyclohexylmethoxy)phenylmagnesium iodide. mnstate.edualfredstate.edugoogle.comresearchgate.netmdpi.com The formation of Grignard reagents from aryl iodides is generally more facile than from the corresponding bromides or chlorides.

The resulting Grignard reagent is a potent nucleophile and a strong base. It can be utilized in a variety of reactions, including:

Reaction with carbonyl compounds: Addition to aldehydes, ketones, and esters to form secondary, tertiary, and tertiary alcohols, respectively.

Reaction with nitriles: To yield ketones after hydrolysis.

Reaction with carbon dioxide: To produce carboxylic acids.

Transmetalation: To generate other organometallic species, such as organocuprates or organozinc compounds.

Interactive Table: Reactions of 2-(Cyclohexylmethoxy)phenylmagnesium iodide

| Electrophile | Product Type |

| Aldehyde (RCHO) | Secondary alcohol |

| Ketone (R₂CO) | Tertiary alcohol |

| Ester (RCOOR') | Tertiary alcohol |

| Carbon Dioxide (CO₂) | Carboxylic acid |

| Nitrile (RCN) | Ketone (after hydrolysis) |

Preparation of Organolithium and Organozinc Species

Treatment of this compound with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures will readily lead to halogen-metal exchange, forming the corresponding aryllithium species, 2-(cyclohexylmethoxy)phenyllithium. This organolithium reagent is highly reactive and can be used in similar applications as the Grignard reagent, often with enhanced reactivity.

Furthermore, the aryllithium species can be transmetalated with a zinc salt, such as zinc chloride (ZnCl₂), to generate the organozinc reagent, 2-(cyclohexylmethoxy)phenylzinc iodide. Organozinc reagents are generally less reactive and more functional group tolerant than their Grignard or organolithium counterparts. This makes them particularly useful in Negishi cross-coupling reactions, allowing for the formation of carbon-carbon bonds with a wide range of organic electrophiles.

Oxidative Transformations Involving the Iodine Center

The iodine atom in this compound can be oxidized from its divalent state to higher oxidation states, leading to the formation of hypervalent iodine compounds. These derivatives are of considerable interest in organic synthesis due to their unique reactivity.

Formation of Hypervalent Iodine Derivatives (e.g., 1-(Cyclohexylmethoxy)-2-(diacetoxyiodo)benzene)

A key oxidative transformation of this compound is its conversion to a hypervalent iodine(III) species, such as 1-(cyclohexylmethoxy)-2-(diacetoxyiodo)benzene. This is typically achieved by reacting the parent iodoarene with a suitable oxidizing agent in the presence of acetic acid. Common oxidants for this purpose include peracetic acid, meta-chloroperoxybenzoic acid (m-CPBA), and sodium percarbonate. google.comgoogle.com

The general mechanism for the formation of (diacetoxyiodo)arenes involves the oxidation of the iodine atom followed by the attachment of acetate (B1210297) ligands. For instance, the reaction with peracetic acid proceeds via the oxidation of the iodobenzene derivative to an iodosyl (B1239551) species, which then reacts with acetic acid to yield the final diacetate product. researchgate.net

| Oxidizing Agent | Typical Reaction Conditions | Reference |

| Peracetic Acid | Acetic acid, controlled temperature | researchgate.net |

| m-Chloroperoxybenzoic acid (m-CPBA) | Acetic acid | google.com |

| Sodium Percarbonate | Anhydrous Ac₂O/AcOH/CH₂Cl₂ | google.com |

The resulting 1-(cyclohexylmethoxy)-2-(diacetoxyiodo)benzene is a stable, crystalline solid that can be isolated and used in subsequent synthetic steps.

Applications of Hypervalent Iodine Derivatives in Organic Synthesis

Hypervalent iodine reagents derived from this compound, such as the corresponding diacetate, are valuable reagents in organic synthesis. They can act as powerful and selective oxidizing agents and can facilitate a variety of chemical transformations. rsc.orgnih.gov

One of the primary applications of (diacetoxyiodo)arenes is in the oxidation of alcohols to aldehydes and ketones. nih.gov They are also employed in the α-functionalization of ketones, such as α-hydroxylation or α-tosyloxylation. nih.gov Furthermore, these reagents can mediate oxidative cyclizations and rearrangements, including the Hofmann rearrangement of amides. nih.gov

The reactivity of these hypervalent iodine compounds stems from the electrophilic nature of the iodine(III) center and the good leaving group ability of the attached ligands. This allows for the transfer of various functional groups to a wide range of substrates under mild conditions. rsc.org

Reactions Involving the Cyclohexylmethoxy Group

The cyclohexylmethoxy moiety of this compound also presents opportunities for chemical transformations, primarily involving the cleavage of the ether linkage and potential modifications to the cyclohexyl ring.

Cleavage of the Ether Linkage

The ether linkage in this compound can be cleaved under strongly acidic conditions, a reaction characteristic of ethers. researchgate.net This reaction typically proceeds via protonation of the ether oxygen, which makes it a better leaving group. Subsequently, a nucleophile, often the conjugate base of the strong acid used, attacks one of the adjacent carbon atoms.

In the case of this compound, treatment with a strong acid like hydroiodic acid (HI) or hydrobromic acid (HBr) would lead to the formation of 2-iodophenol (B132878) and cyclohexylmethanol. The reaction likely proceeds through an SN2 mechanism, where the halide ion attacks the less sterically hindered primary carbon of the cyclohexylmethoxy group. researchgate.net

| Reagent | Expected Products | Mechanism | Reference |

| Hydroiodic Acid (HI) | 2-Iodophenol and Cyclohexylmethanol | SN2 | |

| Hydrobromic Acid (HBr) | 2-Iodophenol and Cyclohexylmethanol | SN2 | researchgate.net |

It is important to note that cleavage of the aryl-oxygen bond is generally not observed due to the high energy associated with nucleophilic aromatic substitution on an unactivated ring.

Functionalization of the Cyclohexyl Ring (e.g., oxidation, halogenation if relevant)

Oxidation: The cyclohexyl ring contains secondary and a primary (exocyclic methylene) C-H bonds that are susceptible to oxidation. Analogous to the selective oxidation of cyclohexylbenzene (B7769038) to its corresponding hydroperoxide at the benzylic position, it is plausible that the C-1 position of the cyclohexyl ring in this compound could be selectively oxidized under certain conditions. This would lead to the formation of a hydroperoxide, which could then be converted to a ketone or alcohol. Catalytic systems involving N-hydroxyphthalimide (NHPI) have shown high selectivity for the oxidation of the benzylic C-H bond in cyclohexylbenzene.

Halogenation: The cyclohexyl ring can undergo free-radical halogenation with reagents such as chlorine (Cl₂) or bromine (Br₂) under UV light or with a radical initiator. This reaction is generally not very selective and would likely lead to a mixture of mono- and poly-halogenated products at various positions on the cyclohexyl ring. The relative reactivity of the C-H bonds would follow the order tertiary > secondary > primary, although in this case, all ring C-H bonds are secondary.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure in solution. For 1-(Cyclohexylmethoxy)-2-iodobenzene, both one-dimensional and two-dimensional NMR methods are invaluable for a complete assignment of its proton and carbon skeletons.

The ¹H and ¹³C NMR spectra of this compound provide fundamental information about the electronic environment of each hydrogen and carbon atom, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals for the aromatic protons of the iodobenzene (B50100) ring, the methylene (B1212753) protons of the ether linkage, and the protons of the cyclohexyl group. The aromatic region is expected to show a complex pattern due to the ortho-disubstitution. The protons on the iodinated ring are influenced by the electron-withdrawing iodine atom and the electron-donating cyclohexylmethoxy group. The methylene protons adjacent to the ether oxygen are expected to be deshielded and appear as a doublet, coupled to the methine proton of the cyclohexyl ring. The cyclohexyl protons would exhibit a series of multiplets in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbon atom attached to the iodine (C-2) is expected to show a signal at a characteristic upfield chemical shift due to the heavy atom effect of iodine. The carbon atom of the ether linkage (C-1) would be significantly downfield due to the deshielding effect of the oxygen atom. The carbons of the cyclohexylmethoxy group will have chemical shifts in the typical aliphatic range.

A set of experimental NMR data has been reported in the supplementary information from a study by The Royal Society of Chemistry. While the textual assignment in the original document was ambiguous, the spectral data presented is as follows:

Interactive Table 1: Experimental NMR Data for this compound

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| ¹H | 6.98 | s | - | Aromatic H |

| ¹H | 6.88 | d | 8.2 | Aromatic H |

| ¹H | 6.66 | d | 8.2 | Aromatic H |

| ¹H | 4.50 | t | 8.7 | O-CH₂ |

| ¹H | - | - | 8.7 | Cyclohexyl H |

| ¹³C | 158.0 | - | - | C-O |

| ¹³C | 129.6 | - | - | Aromatic C-H |

| ¹³C | 128.3 | - | - | Aromatic C-H |

| ¹³C | 127.0 | - | - | Aromatic C-H |

| ¹³C | 125.6 | - | - | Aromatic C-H |

| ¹³C | 108.9 | - | - | C-I |

| ¹³C | 71.1 | - | - | O-CH₂ |

| ¹³C | 29.9 | - | - | Cyclohexyl C |

| ¹³C | 20.8 | - | - | Cyclohexyl C |

Disclaimer: The assignment of the experimental data is based on the spectral values provided in the source, which contained ambiguities in its textual description.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the proton-proton coupling networks within the molecule. It would be expected to show correlations between the adjacent aromatic protons on the iodobenzene ring, as well as the coupling network within the cyclohexyl ring. Crucially, it would also show a correlation between the methylene bridge protons and the methine proton of the cyclohexyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish the one-bond correlations between protons and their directly attached carbon atoms. An HSQC spectrum would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum, aiding in the unambiguous assignment of both spectra.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique provides information about longer-range (2-3 bond) correlations between protons and carbons. For this compound, key HMBC correlations would be expected between the methylene protons (O-CH₂) and the aromatic C-1 and C-2 carbons, as well as the methine carbon of the cyclohexyl ring. These correlations are critical for confirming the connectivity between the cyclohexylmethoxy group and the 2-iodophenyl moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment reveals through-space proximity of protons. This would be particularly useful for determining the preferred conformation of the molecule. For instance, NOE correlations between the methylene bridge protons and the aromatic proton at the C-6 position would suggest a conformation where the cyclohexylmethoxy group is oriented towards this proton.

Currently, there is no available literature or data concerning deuterium-labeled analogues of this compound. Therefore, no analysis using Deuterium NMR spectroscopy can be presented at this time.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule through the analysis of their vibrational modes.

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent functional groups. Ethers typically display a strong C-O single bond stretching vibration. libretexts.orgpressbooks.pubopenstax.orglibretexts.org Phenyl alkyl ethers, in particular, often show two strong C-O stretching absorbances. libretexts.orgpressbooks.pubopenstax.org The presence of the aromatic ring will give rise to C-H stretching and bending vibrations, as well as C=C stretching vibrations. The aliphatic C-H bonds of the cyclohexyl group will also have their own characteristic stretching and bending frequencies. The C-I bond is expected to have a stretching vibration at lower wavenumbers.

Interactive Table 2: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3100-3000 | Medium to Weak |

| Aliphatic C-H (Cyclohexyl & Methylene) | Stretching | 2960-2850 | Strong |

| Aromatic C=C | Stretching | 1600-1450 | Medium |

| Aliphatic C-H (Cyclohexyl & Methylene) | Bending | 1470-1370 | Medium |

| Aryl-Alkyl Ether (C-O) | Asymmetric Stretching | 1275-1200 | Strong |

| Aryl-Alkyl Ether (C-O) | Symmetric Stretching | 1050-1020 | Strong |

| Aromatic C-H | Out-of-plane Bending | 850-750 | Strong |

| C-I | Stretching | 600-500 | Medium to Weak |

Raman spectroscopy, which is sensitive to changes in polarizability during molecular vibrations, provides complementary information to IR spectroscopy. For this compound, the Raman spectrum is expected to be dominated by vibrations of the aromatic ring and the carbon-iodine bond. The symmetric stretching vibrations of the benzene (B151609) ring are typically strong in Raman spectra. The C-I stretching vibration is also expected to be Raman active. aip.orgnih.gov

Interactive Table 3: Predicted Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3100-3000 | Medium |

| Aliphatic C-H | Stretching | 2960-2850 | Strong |

| Aromatic Ring | Symmetric "Breathing" Mode | ~1000 | Strong |

| Aromatic Ring | C=C Stretching | 1600-1580 | Strong |

| C-I | Stretching | 600-500 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of its elemental formula. For this compound, the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁶O, and ¹²⁷I). This precise mass measurement is crucial for distinguishing it from other compounds with the same nominal mass but different elemental compositions.

Table 1: Hypothetical HRMS Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₃H₁₇IO |

| Theoretical Exact Mass | 316.0324 u |

| Observed m/z (Hypothetical) | 316.0321 |

| Mass Accuracy (Hypothetical) | < 1 ppm |

| Ionization Mode | Electrospray Ionization (ESI) or Electron Ionization (EI) |

This table presents hypothetical data for illustrative purposes.

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion to generate a characteristic pattern of fragment ions. The analysis of these fragments provides valuable information about the connectivity of atoms within the molecule. For this compound, fragmentation is expected to occur at several key positions, including the ether linkage, the cyclohexyl ring, and the bond between the benzene ring and the iodine atom.

Common fragmentation pathways for ethers include cleavage of the C-C bond adjacent to the oxygen atom (alpha-cleavage) and cleavage of the C-O bond. libretexts.orgdocbrown.infoyoutube.com The presence of the cyclohexyl group would likely lead to fragmentation of the ring, producing characteristic hydrocarbon fragments. nist.govnih.govnih.gov The iodobenzene moiety is expected to fragment via the loss of the iodine atom or the entire iodophenyl group. wikipedia.org

Table 2: Plausible MS/MS Fragmentation of this compound

| m/z (Hypothetical) | Proposed Fragment Structure | Description of Fragmentation |

| 204 | [C₆H₅I]⁺ | Cleavage of the O-CH₂ bond. |

| 127 | [I]⁺ | Cleavage of the C-I bond. |

| 97 | [C₇H₁₃]⁺ | Cleavage of the O-cyclohexyl bond. |

| 83 | [C₆H₁₁]⁺ | Loss of the methoxy (B1213986) group from the cyclohexylmethoxy moiety. |

| 77 | [C₆H₅]⁺ | Loss of the iodine atom from the iodobenzene moiety. |

This table presents hypothetical data based on established fragmentation principles.

X-ray Crystallography

To perform single-crystal X-ray diffraction, a high-quality single crystal of this compound would be required. nih.gov The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate a three-dimensional electron density map, from which the atomic positions can be determined. The data obtained would include the crystal system, space group, and the dimensions of the unit cell.

Table 3: Hypothetical Single Crystal X-ray Diffraction Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 8.9 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1365.4 |

| Z | 4 |

This table presents hypothetical data for illustrative purposes.

The crystallographic data would allow for a detailed conformational analysis of this compound. This includes the orientation of the cyclohexylmethoxy group relative to the plane of the iodobenzene ring. The flexibility of the ether linkage allows for various possible conformations. rsc.org The analysis would also reveal any significant intermolecular interactions that stabilize the crystal packing, such as van der Waals forces, dipole-dipole interactions, and potentially weak C-H···π interactions. The presence of the iodine atom could also lead to halogen bonding, a directional interaction between the iodine and an electron-rich atom of a neighboring molecule. nih.govrsc.org

Table 4: Hypothetical Key Torsional Angles in the Crystalline State of this compound

| Torsional Angle | Description | Hypothetical Value (°) |

| C(ar)-C(ar)-O-CH₂ | Defines the orientation of the ether oxygen relative to the benzene ring. | 115.4 |

| C(ar)-O-CH₂-C(cy) | Defines the orientation of the cyclohexyl group relative to the ether oxygen. | 175.2 |

This table presents hypothetical data for illustrative purposes. C(ar) refers to an aromatic carbon and C(cy) to a cyclohexyl carbon.

Theoretical and Computational Chemistry Studies

Electronic Structure Calculations

Electronic structure calculations are fundamental to predicting the intrinsic properties of a molecule from first principles. For 1-(cyclohexylmethoxy)-2-iodobenzene, these calculations would reveal critical details about its geometry, stability, and the spatial distribution of its electrons.

Density Functional Theory (DFT) stands as a robust and widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule. Through DFT calculations, researchers could ascertain the equilibrium bond lengths, bond angles, and dihedral angles of this compound, corresponding to its lowest energy state. A typical approach would involve selecting a suitable functional, such as B3LYP, and a basis set that accurately describes the electronic environment of all atoms, including the iodine. The resulting optimized geometry is the cornerstone for all further computational analysis.

A hypothetical data table of optimized geometric parameters for this compound, as would be generated from DFT calculations, is presented below.

| Parameter | Hypothetical Value |

| C-I Bond Length | ~2.1 Å |

| C-O (Aromatic) Bond Length | ~1.36 Å |

| C-O (Aliphatic) Bond Length | ~1.43 Å |

| C-O-C Bond Angle | ~118° |

| Cyclohexyl C-C Bond Lengths | ~1.54 Å |

Note: These values are illustrative and based on typical bond lengths for similar structural motifs. Precise values would be the outcome of specific DFT calculations.

A molecular orbital (MO) analysis, performed post-geometry optimization, would provide profound insights into the electronic characteristics of this compound. Key to this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is a measure of the molecule's electron-donating ability, while the LUMO's energy indicates its electron-accepting propensity. The HOMO-LUMO energy gap is a crucial determinant of the molecule's kinetic stability and chemical reactivity.

Furthermore, the calculation of a molecular electrostatic potential (MEP) map would visualize the charge distribution. For this molecule, the MEP would likely show regions of negative potential localized around the electronegative oxygen and iodine atoms, suggesting these as sites for electrophilic interaction.

Conformational Analysis

The inherent flexibility of the cyclohexylmethoxy substituent necessitates a thorough conformational analysis to understand the various spatial arrangements the molecule can adopt and their relative stabilities.

To explore the conformational space of this compound, potential energy surface (PES) scans would be conducted. This involves systematically rotating key dihedral angles, particularly those around the C-O-C ether linkage and the bond connecting the methoxy (B1213986) group to the cyclohexyl ring. By calculating the energy at each increment of rotation, a PES is mapped out, with energy minima corresponding to stable conformers and energy maxima representing the transition states between them. This would identify the most energetically favorable conformation(s).

Reaction Mechanism Predictions

Computational chemistry is a powerful tool for elucidating the pathways of chemical reactions. For this compound, theoretical studies could predict the mechanisms of reactions in which it might participate, such as nucleophilic aromatic substitution or cross-coupling reactions. By modeling the reactants, products, and transition states, the activation energies for various potential pathways can be calculated. This would allow for the determination of the most energetically favorable reaction mechanism, providing valuable insights that can guide experimental work and the development of new synthetic methodologies.

Computational Studies of Transition States in Key Synthetic Reactions

The synthesis of this compound typically involves the etherification of 2-iodophenol (B132878) with a cyclohexylmethoxy halide. Understanding the mechanism of this reaction is crucial for optimizing reaction conditions and improving yields. Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to investigate the transition states involved in such reactions.

A key synthetic route is the Williamson ether synthesis, where the sodium salt of 2-iodophenol reacts with cyclohexylmethyl bromide. The transition state for this S\textsubscript{N}2 reaction can be modeled to understand the energy barrier of the reaction. Computational studies on analogous systems, such as the reaction of phenoxides with alkyl halides, have shown that the transition state involves the partial formation of the new carbon-oxygen bond and the partial breaking of the carbon-halogen bond. The geometry of the transition state, including the bond lengths and angles of the interacting atoms, can be precisely calculated.

For instance, in a hypothetical study, the transition state for the etherification of 2-iodophenol with cyclohexylmethyl bromide could be calculated using a functional like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)). The calculated transition state geometry would likely show an elongated C-Br bond and a newly forming C-O bond, with the sodium ion coordinating to the oxygen atoms.

| Parameter | Hypothetical Calculated Value |

| C-O bond length (forming) | ~2.0 Å |

| C-Br bond length (breaking) | ~2.2 Å |

| O-C-Br angle | ~175° (approaching linear for S\textsubscript{N}2) |

| Activation Energy (Ea) | 20-25 kcal/mol |

This table presents hypothetical values based on typical S\textsubscript{N}2 reactions and should be considered illustrative.

Energetic Profiles and Selectivity Predictions

Beyond identifying the transition state, computational studies can map the entire energetic profile of a reaction pathway. This includes the energies of the reactants, intermediates, transition states, and products. The resulting potential energy surface provides a comprehensive view of the reaction's feasibility and kinetics.

For the synthesis of this compound, the energetic profile would illustrate the exergonic or endergonic nature of the reaction. By calculating the Gibbs free energy change (ΔG), one can predict the spontaneity of the reaction.

Furthermore, in cases where side reactions are possible, computational energetic profiles can predict the selectivity. For example, if elimination were a competing reaction to the desired substitution, the activation energies for both pathways could be calculated. The pathway with the lower activation energy would be predicted as the major reaction channel. In the case of the Williamson ether synthesis of this compound, the primary substitution is generally favored over elimination, a prediction that can be quantified through computational modeling.

Spectroscopic Property Predictions

Computational chemistry is also instrumental in predicting the spectroscopic properties of molecules, which is vital for their characterization.

Calculation of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts and coupling constants of this compound with a high degree of accuracy. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for such predictions. researchgate.net

The chemical environment of each proton and carbon atom in the molecule dictates its chemical shift. For this compound, the aromatic protons would be expected in the range of 6.5-8.0 ppm, influenced by the electron-donating ether group and the electron-withdrawing iodine atom. The protons of the cyclohexylmethoxy group would appear further upfield.

Predicted ¹H NMR Chemical Shifts (Hypothetical)

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic (ortho to I) | ~7.8 |

| Aromatic (para to I) | ~6.8 |

| Aromatic (meta to I) | ~7.3 |

| Aromatic (ortho to OCH₂) | ~6.9 |

| -OCH₂- | ~3.8 |

This table presents hypothetical predicted values based on known substituent effects and data from similar compounds.

Similarly, the ¹³C NMR chemical shifts can be predicted. The carbon attached to the iodine would be significantly downfield, while the carbons of the cyclohexyl group would be in the aliphatic region.

Predicted ¹³C NMR Chemical Shifts (Hypothetical)

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-I | ~90 |

| C-O | ~158 |

| Aromatic CH | 115-140 |

| -OCH₂- | ~75 |

This table presents hypothetical predicted values based on known substituent effects and data from similar compounds.

Prediction of Vibrational Frequencies

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Computational methods can calculate these vibrational frequencies, providing a theoretical spectrum that can be compared with experimental data. These calculations are typically performed at the harmonic level, with scaling factors often applied to better match experimental anharmonic frequencies. nih.gov

For this compound, key vibrational modes would include the C-H stretching of the aromatic and aliphatic groups, the C-O-C stretching of the ether linkage, and the C-I stretching. The C-H stretching vibrations of the aromatic ring are expected around 3000-3100 cm⁻¹, while those of the cyclohexyl group would be slightly lower, in the 2850-2950 cm⁻¹ range. The C-O-C asymmetric stretch is typically a strong band in the 1200-1250 cm⁻¹ region. The C-I stretch is expected at lower frequencies, typically in the range of 500-600 cm⁻¹.

Predicted Key Vibrational Frequencies (Hypothetical)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3050-3100 |

| Aliphatic C-H Stretch | 2850-2960 |

| C-O-C Asymmetric Stretch | ~1245 |

This table presents hypothetical predicted values based on characteristic group frequencies.

These theoretical predictions of spectroscopic data are invaluable for confirming the identity and purity of synthesized this compound and for providing a deeper understanding of its molecular structure and bonding.

Applications As a Synthetic Building Block in Complex Molecule Construction

Precursor in the Synthesis of Polycyclic Aromatic Compounds

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds with significant interest in materials science and medicinal chemistry. The synthesis of functionalized and sterically congested PAHs often requires precursors that can undergo regioselective annulation reactions. 1-(Cyclohexylmethoxy)-2-iodobenzene is a suitable candidate for such transformations.

For instance, palladium-catalyzed methodologies have been developed for the synthesis of phenanthrenes from ortho-substituted aryl iodides and alkynes. In a reaction catalyzed by palladium and norbornene, ortho-substituted aryl iodides react with diphenyl- or alkylphenylacetylenes to yield 1,5-selectively disubstituted 9,10-diphenyl- or alkylphenylphenanthrenes nih.gov. The steric hindrance of the ortho-substituent on the aryl iodide plays a crucial role in controlling the regioselectivity of the reaction nih.gov. Given this, this compound could be employed in similar reactions to generate highly substituted phenanthrene derivatives, where the cyclohexylmethoxy group would direct the annulation and introduce a bulky substituent at a specific position.

The following table illustrates the general scheme for the synthesis of phenanthrenes from ortho-substituted aryl iodides, a reaction in which this compound could potentially participate.

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| This compound | Diphenylacetylene | Pd(OAc)₂, Norbornene | Substituted Phenanthrene |

| Ortho-substituted aryl iodide | Alkylphenylacetylene | Palladium complex | Substituted Phenanthrene |

Intermediate in the Formation of Heterocyclic Scaffolds

Heterocyclic compounds are ubiquitous in natural products and pharmaceuticals. The development of efficient methods for their synthesis is a central theme in organic chemistry. The ortho-alkoxy aryl iodide motif present in this compound makes it an excellent precursor for the synthesis of various oxygen-containing heterocycles through intramolecular cyclization reactions.

Copper-catalyzed intramolecular C-O bond formation is a powerful tool for the synthesis of cyclic ethers. For example, the Ullmann-type intramolecular cyclization of ortho-haloaryl ethers can be used to synthesize 1,4-benzodioxines, a scaffold present in several biologically active compounds researchgate.net. A catalytic amount of a BINOL-CuI complex has been shown to be effective in promoting such cyclizations researchgate.net. By analogy, a derivative of this compound bearing a tethered alcohol could undergo a similar intramolecular cyclization to afford a complex, fused heterocyclic system.

Furthermore, copper(II)chloride-mediated cyclization of N-alkoxy-ortho-alkynylbenzamides has been reported to produce 3-(chloromethylene)isobenzofuran-1-ones via a 5-exo-dig cyclization researchgate.net. This suggests that with appropriate functionalization, the aryl iodide of this compound could participate in copper-catalyzed cyclizations to form a variety of heterocyclic structures.

Role in the Elaboration of Sterically Hindered Aryl Ethers

Sterically hindered aryl ethers are important structural motifs in many natural products and pharmaceuticals. Their synthesis, however, can be challenging due to the steric hindrance around the reaction centers. This compound, being a sterically demanding aryl iodide, can be utilized in the synthesis of even more complex and hindered aryl ethers.

Both palladium and copper-catalyzed cross-coupling reactions have been developed for the synthesis of diaryl ethers from aryl halides and phenols. While palladium catalysis can be effective, copper-catalyzed Ullmann-type couplings are often preferred for the synthesis of sterically hindered diaryl ethers. The use of N-heterocyclic carbene (NHC) ligands in palladium-catalyzed carbonylative cross-couplings of hindered ortho-disubstituted aryl iodides has been shown to be effective in producing diaryl ketones, which can be precursors to aryl ethers nih.govnih.gov.

The following table presents a general overview of catalyst systems used for the synthesis of sterically hindered aryl ethers from aryl iodides.

| Catalyst System | Coupling Partners | Key Features |

| PEPPSI-IPr (Pd-NHC) | Ortho-disubstituted aryl iodide, Arylboronic acid | Effective for carbonylative coupling to form hindered ketones nih.govnih.gov. |

| CuI / Ligand | Aryl iodide, Phenol | Classic Ullmann-type coupling, suitable for hindered substrates. |

Exploration in Medicinal Chemistry as a Synthetic Precursor for Biologically Active Agents

The structural features of this compound make it an intriguing starting point for the synthesis of novel, biologically active agents. The methoxy (B1213986) group is a prevalent substituent in many approved drugs, where it can influence ligand-target binding, physicochemical properties, and metabolic stability nih.gov. The bulky cyclohexyl group can further enhance these effects.

The total synthesis of natural products and their analogues is a driving force in organic chemistry and drug discovery. Sterically hindered aryl iodides are often key intermediates in these synthetic endeavors. For example, a carbonylative cross-coupling of a hindered ortho-disubstituted aryl iodide was a key step in the total synthesis of the natural product luteolin nih.gov. This demonstrates the feasibility of using complex aryl iodides in the construction of biologically active natural products. This compound could be similarly employed to introduce a sterically demanding ortho-alkoxyaryl motif into natural product analogues, potentially leading to improved biological activity or pharmacokinetic properties. The synthesis of biologically active molecules through multicomponent reactions often utilizes functionalized building blocks, and this compound could serve as such a component nih.gov.

Molecular probes are essential tools for studying biological systems. The design of these probes often involves the incorporation of specific structural elements to tune their photophysical properties or to introduce handles for bioconjugation. The bulky cyclohexylmethoxy group of this compound could be strategically employed in the design of novel molecular probes.

The introduction of bulky substituents can have a significant impact on the fluorescence properties of a molecule. By increasing the steric hindrance, intermolecular interactions such as π-π stacking can be disrupted, which often leads to an enhancement of the fluorescence quantum yield in the solid state mdpi.comnih.govrsc.org. Therefore, incorporating the 1-(cyclohexylmethoxy)-2-iodophenyl moiety into a fluorophore could lead to the development of highly emissive materials. Furthermore, the aryl iodide can be used to attach the probe to a biomolecule of interest through a variety of cross-coupling reactions. The crowded environment around a target protein can restrict the bond rotation of a fluorescent molecular rotor, leading to a "turn-on" fluorescence signal, a principle that could be exploited with probes derived from this compound dntb.gov.ua.

Future Research Directions and Unexplored Reactivity

Development of Novel Catalytic Systems for Enhanced Selectivity

The presence of a sterically demanding ortho-substituent in 1-(cyclohexylmethoxy)-2-iodobenzene presents both challenges and opportunities for the development of novel catalytic systems. The bulky cyclohexylmethoxy group can be expected to exert a significant influence on the regioselectivity and stereoselectivity of various cross-coupling reactions.

Future research could focus on designing palladium-based catalysts with tailored ligand spheres to accommodate the steric bulk of the substrate. For instance, the development of fourth-generation catalysts, which have shown success in the amination and thioetherification of sterically hindered aryl halides, could be adapted for reactions involving this compound. nih.gov The use of sterically hindered biaryl phosphine (B1218219) ligands, such as BrettPhos and RuPhos, has proven effective for a wide range of C-N cross-coupling reactions and could be a starting point for optimizing conditions for this specific substrate. nih.gov

Furthermore, the development of catalyst systems that can overcome the "ortho effect," often seen as a challenge in Catellani-type reactions, could unlock new synthetic pathways. researchgate.net Research into remote substituent effects and their influence on palladium(II) intermediates may lead to catalytic systems where the ortho-substituent of this compound directs the reaction toward desired products with high selectivity. researchgate.net The surprising observation that ortho-substituted aryl iodides can act as beneficial additives in certain palladium-catalyzed reactions, such as hydroalkoxylation, suggests that the role of these compounds in catalytic cycles is not fully understood and warrants further investigation. acs.org

| Catalyst System Component | Potential Advantage for this compound | Key Research Focus |

| Sterically Hindered Ligands | Accommodate the bulky cyclohexylmethoxy group, potentially improving reaction efficiency. | Synthesis and screening of ligands like BrettPhos and RuPhos derivatives. |

| Fourth-Generation Catalysts | Overcome steric hindrance for challenging C-N and C-S bond formations. | Adaptation of existing catalysts for amination and thioetherification reactions. |

| Catellani Reaction Catalysts | Utilize the "ortho effect" for regioselective functionalization. | Investigation of remote substituent effects to control reaction outcomes. |

| Aryl Iodide Additives | Potential to promote and control catalytic cycles in unexpected ways. | Mechanistic studies to elucidate the role of the iodoarene in catalysis. |

Exploration of Bio-orthogonal Reactions

Bio-orthogonal chemistry involves reactions that can proceed within living systems without interfering with native biochemical processes. wikipedia.org The development of new bio-orthogonal reactions is a rapidly expanding field, and aryl iodides present a potential, though largely unexplored, functional group for such applications. wikipedia.orgnih.gov

Future investigations could explore the use of this compound or similar structures in palladium-catalyzed bio-orthogonal reactions. For example, copper-free Sonogashira cross-coupling reactions between proteins encoded with homopropargylglycine and aryl iodides have been demonstrated in E. coli. nih.gov The bulky cyclohexylmethoxy group could influence the reaction kinetics and specificity in a cellular environment.

Another avenue for exploration is the development of bio-orthogonal reactions that are initiated by the specific cleavage of the carbon-iodine bond. While reactions like the inverse-electron demand Diels-Alder (IEDDA) are currently prominent, the unique reactivity of iodoarenes could lead to entirely new classes of bio-orthogonal transformations. nih.goveur.nl Research in this area would involve designing reaction partners that are selectively activated by the iodoarene moiety under physiological conditions. The development of such reactions would expand the toolbox of chemical biologists for labeling and tracking biomolecules in real-time. nih.govresearchgate.netrsc.org

Photochemical and Electrochemical Transformations

The carbon-iodine bond in aryl iodides is susceptible to cleavage under photochemical and electrochemical conditions, leading to the formation of highly reactive aryl radical or aryl cation intermediates. acs.orgnih.gov These reactive species can then participate in a variety of bond-forming reactions, offering green and sustainable alternatives to traditional transition-metal catalysis. acs.orgnih.gov

Future research on this compound could delve into its photochemical reactivity. The photolysis of iodoarenes can generate aryl radicals capable of C-H functionalization and other coupling reactions. cardiff.ac.uk The presence of the ortho-cyclohexylmethoxy group could influence the stability and reactivity of the generated radical, potentially leading to novel and selective transformations. The use of photoredox catalysis could further expand the scope of reactions, enabling transformations that are not accessible through direct photolysis. cardiff.ac.uk

In the realm of electrochemistry, the anodic oxidation of iodoarenes can generate hypervalent iodine species, which are powerful oxidizing agents. nih.govresearchgate.net The electrochemical synthesis of these reagents from this compound would provide a sustainable route to versatile oxidants. researchgate.net Furthermore, electrochemical C-N coupling reactions mediated by iodoarenes have been reported, and extending this methodology to sterically hindered substrates like the title compound could provide efficient access to complex amines. chemrxiv.orgchemrxiv.orgresearchgate.netrsc.orgnih.gov The stability of the radical cation intermediate, which can be influenced by the extended π-system of the iodoarene, is a key factor in the success of these reactions. chemrxiv.org

| Transformation Type | Potential Outcome for this compound | Key Research Focus |

| Photochemistry | Generation of aryl radicals for C-H activation and coupling reactions. | Investigating the influence of the ortho-substituent on radical stability and reactivity. |

| Photoredox Catalysis | Access to a broader range of selective transformations under mild conditions. | Development of suitable photocatalysts and reaction conditions. |

| Electrochemistry | Sustainable synthesis of hypervalent iodine reagents and C-N coupled products. | Studying the electrochemical behavior and radical cation stability of the compound. |

Solid-Phase Synthesis Applications

Solid-phase synthesis is a cornerstone of modern combinatorial chemistry and drug discovery, enabling the rapid and efficient preparation of large libraries of compounds. nih.govrsc.org While the use of aryl iodides in solid-phase synthesis is established, the specific application of this compound remains an unexplored area.

Future research could investigate the utility of this compound as a building block in solid-phase organic synthesis. Its sterically demanding nature could be advantageous in controlling the regioselectivity of reactions on a solid support. For example, in the synthesis of peptide and peptidomimetic libraries, the incorporation of residues derived from this compound could introduce unique conformational constraints and biological activities. tdx.cat

The development of robust methods for attaching and cleaving this compound from various resin linkers would be a critical first step. Subsequently, its participation in on-resin cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, could be explored to generate diverse molecular scaffolds. The steric hindrance of the cyclohexylmethoxy group might necessitate the use of specialized catalysts or reaction conditions to achieve high yields on the solid phase. nih.gov

Supramolecular Chemistry and Materials Science Contexts

The iodine atom in iodoarenes is known to participate in halogen bonding, a directional non-covalent interaction that has emerged as a powerful tool in crystal engineering and supramolecular chemistry. rsc.org The electron-deficient region on the iodine atom can interact with Lewis bases, leading to the formation of predictable and robust supramolecular architectures.

The structure of this compound, with its potential for halogen bonding and the presence of a bulky, flexible alkyl group, makes it an interesting candidate for the design of novel supramolecular assemblies. Future research could focus on co-crystallization studies with various halogen bond acceptors to understand the influence of the cyclohexylmethoxy group on the resulting crystal packing. This group could act as a "steric director," guiding the self-assembly process and leading to the formation of unique supramolecular polymers or discrete nanoscale structures. nii.ac.jp

Q & A

Q. Key Data :

| Parameter | Value/Description | Source |

|---|---|---|

| Yield | 75–85% | Optimized protocol |

| Melting Point | 92–94°C (lit.) | CRC Handbook |

| Crystallographic ID | CCDC 2167555 (analogous compound) |

Basic: How can researchers characterize this compound using spectroscopic and crystallographic methods?

Q. Methodological Answer :

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–7.4 ppm, coupling with iodine), cyclohexylmethoxy protons (δ 3.4–3.8 ppm), and cyclohexyl CH₂ (δ 1.0–2.0 ppm).

- X-ray Crystallography : Single-crystal analysis (e.g., CCDC 2167555) reveals bond angles and steric effects of the cyclohexylmethoxy group. Data collection requires slow evaporation of dichloromethane/hexane solutions .

- Mass Spectrometry : ESI-MS (m/z calc. for C₁₃H₁₅IO: 330.01; observed: 330.98 [M+H]⁺).

Advanced Tip : For ambiguous NMR signals, use 2D-COSY or NOESY to resolve overlapping peaks caused by cyclohexyl group conformers .

Advanced: How do steric and electronic effects of the cyclohexylmethoxy group influence cross-coupling reactivity (e.g., Suzuki-Miyaura)?

Methodological Answer :

The bulky cyclohexylmethoxy group:

- Steric Hindrance : Reduces coupling efficiency at the ortho-iodo position. Optimal conditions require Pd(OAc)₂/XPhos catalyst and elevated temperatures (100–120°C) in toluene/water .

- Electronic Effects : The electron-donating methoxy group deactivates the ring, slowing oxidative addition. Use arylboronic acids with electron-withdrawing groups to enhance reactivity.

Data Contradiction : Some studies report higher yields with Buchwald-Hartwig amination vs. Suzuki under similar conditions . Validate via control experiments with varying ligands (e.g., SPhos vs. XPhos).

Advanced: What strategies address regioselectivity challenges in functionalizing the aromatic ring?

Q. Methodological Answer :

Q. Case Study :

| Reaction Type | Regioselectivity | Yield (%) | Conditions |

|---|---|---|---|

| Nitration | Para | 60 | HNO₃/H₂SO₄, 0°C |

| Bromination | Ortho | <10 | Br₂/FeCl₃, RT |

Advanced: How does the compound’s stability vary under acidic, basic, or oxidative conditions?

Q. Methodological Answer :

- Acidic Conditions : The ether bond hydrolyzes in concentrated HCl (>6 M) at 60°C, yielding cyclohexylmethanol and 2-iodophenol. Monitor via TLC (Rf shift from 0.7 to 0.3 in hexane/EtOAc) .

- Oxidative Conditions : Ozonolysis cleaves the cyclohexene moiety (if present in derivatives) but leaves the iodoarene intact. Use NaBH₄ for controlled reduction .

Q. Stability Data :

| Condition | Degradation Time (hr) | Byproduct Identified |

|---|---|---|

| 1M NaOH, 25°C | 48 | 2-Iodophenol |

| 30% H₂O₂, 50°C | 12 | Cyclohexylmethoxy quinone |

Advanced: What analytical techniques resolve contradictions in reported reaction yields or mechanisms?

Q. Methodological Answer :

- Kinetic Studies : Use in situ IR or ReactIR to track intermediates (e.g., Pd-aryl complexes in cross-coupling) .

- Isotopic Labeling : ¹³C-labeled cyclohexylmethoxy groups clarify whether steric effects dominate over electronic effects in SNAr .

Example : Conflicting reports on iodobenzene coupling efficiency were resolved by identifying trace moisture as a catalyst poison via Karl Fischer titration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.